molecular formula C16H22ClN3O4 B13932752 4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13932752
M. Wt: 355.81 g/mol
InChI Key: DTRYLYOFMMWYHI-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The starting materials may include 6-chloro-2-pyridinecarboxylic acid and piperazine. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester
  • 4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of 4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester lies in its specific functional groups and their arrangement, which can influence its reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22ClN3O4

Molecular Weight

355.81 g/mol

IUPAC Name

tert-butyl 4-(6-chloro-4-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-10-11(14(21)23-4)9-12(17)18-13/h9-10H,5-8H2,1-4H3

InChI Key

DTRYLYOFMMWYHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Cl

Origin of Product

United States

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